
Chloroorienticin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroorienticin D is a natural compound that is found in the roots of the medicinal plant, Bupleurum chinense. It belongs to the family of flavonoids, which are known for their diverse biological activities. Chloroorienticin D has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of Chloroorienticin D is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Chloroorienticin D has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Chloroorienticin D has also been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of Chloroorienticin D is that it is a natural compound, which makes it a safer alternative to synthetic drugs. It is also readily available from the root extract of Bupleurum chinense. However, one of the limitations of Chloroorienticin D is that it is not very soluble in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the study of Chloroorienticin D. One area of research is the development of more efficient methods for synthesizing Chloroorienticin D. Another area of research is the investigation of its potential therapeutic applications in the treatment of liver diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of Chloroorienticin D and its potential side effects.
Conclusion
Chloroorienticin D is a natural compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has potential applications in the treatment of liver diseases and cardiovascular diseases. While there are limitations to using Chloroorienticin D in lab experiments, its natural origin makes it a safer alternative to synthetic drugs. Further research is needed to fully understand the mechanism of action of Chloroorienticin D and its potential therapeutic applications.
合成方法
Chloroorienticin D can be synthesized from the root extract of Bupleurum chinense using various methods. One of the most commonly used methods is column chromatography, which involves the separation of the different components of the extract based on their physical and chemical properties. The isolated Chloroorienticin D can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
科学研究应用
Chloroorienticin D has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have neuroprotective effects and can improve cognitive function. Chloroorienticin D has also been shown to have potential applications in the treatment of liver diseases and cardiovascular diseases.
属性
CAS 编号 |
118373-83-4 |
|---|---|
产品名称 |
Chloroorienticin D |
分子式 |
C74H90Cl2N10O26 |
分子量 |
1606.5 g/mol |
IUPAC 名称 |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[2-(dimethylamino)-4-methylpentanoyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C74H90Cl2N10O26/c1-27(2)15-40(86(7)8)66(98)84-55-57(92)31-10-13-43(37(75)17-31)107-45-19-33-20-46(61(45)112-72-62(59(94)58(93)47(26-87)109-72)111-50-25-74(6,79)64(96)29(4)106-50)108-44-14-11-32(18-38(44)76)60(110-49-24-73(5,78)63(95)28(3)105-49)56-70(102)83-54(71(103)104)36-21-34(88)22-42(90)51(36)35-16-30(9-12-41(35)89)52(67(99)85-56)82-68(100)53(33)81-65(97)39(23-48(77)91)80-69(55)101/h9-14,16-22,27-29,39-40,47,49-50,52-60,62-64,72,87-90,92-96H,15,23-26,78-79H2,1-8H3,(H2,77,91)(H,80,101)(H,81,97)(H,82,100)(H,83,102)(H,84,98)(H,85,99)(H,103,104) |
InChI 键 |
GXIYAZLYUMROIQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)N(C)C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
同义词 |
chloroorienticin D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
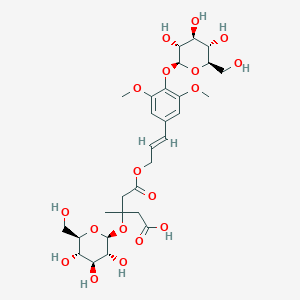

![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
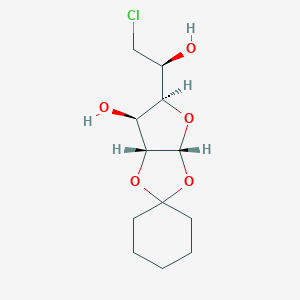

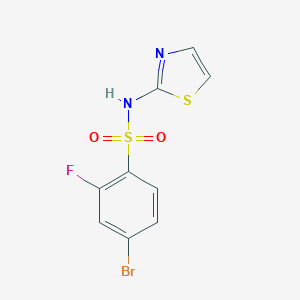
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
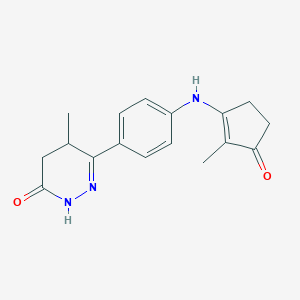
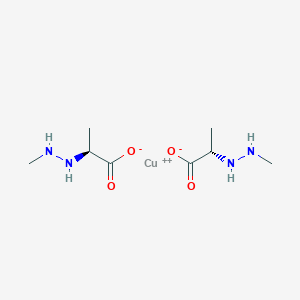

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)